Cas no 1616469-06-7 ((1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone)

(1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone structure
1616469-06-7 structure
Product Name:(1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone
CAS-nummer:1616469-06-7
MF:C23H33NO
MW:339.514226675034
CID:4609249
Update Time:2025-05-19

(1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone Chemische en fysische eigenschappen

Naam en identificatie

    • UR-144 N-heptyl analog
    • (1-heptylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone
    • (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone
    • Methanone, (1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-
    • Inchi: 1S/C23H33NO/c1-6-7-8-9-12-15-24-16-18(17-13-10-11-14-19(17)24)20(25)21-22(2,3)23(21,4)5/h10-11,13-14,16,21H,6-9,12,15H2,1-5H3
    • InChI-sleutel: VMYRYXPWWCSDCO-UHFFFAOYSA-N
    • LACHT: C(C1C2=C(N(CCCCCCC)C=1)C=CC=C2)(C1C(C)(C)C1(C)C)=O

Berekende eigenschappen

  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 8

(1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone Prijsmeer >>

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WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
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UR-144 N-heptyl analog
1616469-06-7 98%
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¥916.00 2022-04-26
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1616469-06-7 98%
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1616469-06-7 98%
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1PlusChem
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1PlusChem
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1PlusChem
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(1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone
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A2B Chem LLC
AX65070-1mg
(1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone
1616469-06-7 ≥98%
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A2B Chem LLC
AX65070-5mg
(1-heptyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone
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A2B Chem LLC
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